3-(Fluoromethyl)azetidin-3-ol
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Overview
Description
3-(Fluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C4H8FNO It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of azetidine with fluoromethylating agents under controlled conditions. For example, the reaction of azetidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl azetidinone, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-(Fluoromethyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound of interest for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidin-3-ol: Similar structure but with a methyl group instead of a fluoromethyl group.
3-(Chloromethyl)azetidin-3-ol: Contains a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)azetidin-3-ol: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)azetidin-3-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and potential for unique interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H8FNO |
---|---|
Molecular Weight |
105.11 g/mol |
IUPAC Name |
3-(fluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C4H8FNO/c5-1-4(7)2-6-3-4/h6-7H,1-3H2 |
InChI Key |
QWFIBCNAWNJEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CF)O |
Origin of Product |
United States |
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